molecular formula C17H18N2O2 B12638216 benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate

benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate

Cat. No.: B12638216
M. Wt: 282.34 g/mol
InChI Key: URRADHFVXKQCTB-MRXNPFEDSA-N
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Description

Benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a pyridine moiety and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution or coupling reactions.

    Esterification: The final step involves the esterification of the pyrrolidine derivative with benzyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzyl alcohol, reduced pyrrolidine derivatives.

    Substitution: Various substituted pyridine and pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a pyridine moiety, and a benzyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C17H18N2O2/c20-17(21-13-14-5-2-1-3-6-14)19-10-8-16(12-19)15-7-4-9-18-11-15/h1-7,9,11,16H,8,10,12-13H2/t16-/m1/s1

InChI Key

URRADHFVXKQCTB-MRXNPFEDSA-N

Isomeric SMILES

C1CN(C[C@@H]1C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC1C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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